molecular formula C30H27ClN6O B11030188 N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}biphenyl-4-carboxamide

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}biphenyl-4-carboxamide

Cat. No.: B11030188
M. Wt: 523.0 g/mol
InChI Key: ZZAXNCIBIGZKFO-UHFFFAOYSA-N
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Description

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}biphenyl-4-carboxamide is a complex organic compound featuring an indole moiety, a pyrimidine ring, and a biphenyl carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}biphenyl-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities within the compound, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols from nitro or carbonyl groups.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound has shown potential as a bioactive molecule with applications in drug discovery. Its indole moiety is known for its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent, particularly against certain types of tumors.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}biphenyl-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may inhibit certain kinases or interfere with DNA replication, leading to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    4,6-Dimethylpyrimidine: Used in the synthesis of various pharmaceuticals.

    Biphenyl-4-carboxamide: A common scaffold in medicinal chemistry.

Uniqueness

What sets N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}biphenyl-4-carboxamide apart is its combination of these three moieties, which imparts unique chemical and biological properties. This combination allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C30H27ClN6O

Molecular Weight

523.0 g/mol

IUPAC Name

N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-4-phenylbenzamide

InChI

InChI=1S/C30H27ClN6O/c1-19-16-20(2)35-30(34-19)37-29(32-15-14-24-18-33-27-13-12-25(31)17-26(24)27)36-28(38)23-10-8-22(9-11-23)21-6-4-3-5-7-21/h3-13,16-18,33H,14-15H2,1-2H3,(H2,32,34,35,36,37,38)

InChI Key

ZZAXNCIBIGZKFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C

Origin of Product

United States

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